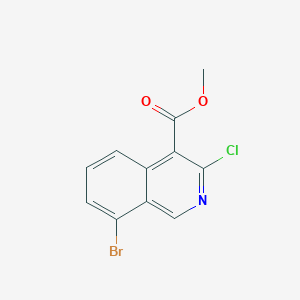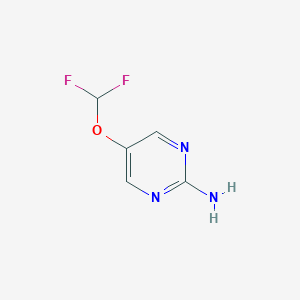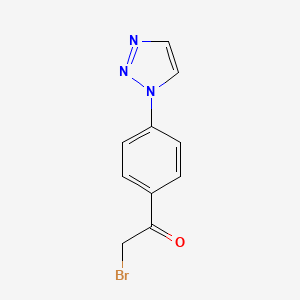
4-Bromo-3-fluorobenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-fluorobenzenesulfonohydrazide is an organic compound with the molecular formula C6H6BrFN2O2S. It is a derivative of benzenesulfonohydrazide, where the benzene ring is substituted with bromine and fluorine atoms at the 4th and 3rd positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of strong acids like sulfuric acid for sulfonation and hydrazine for the formation of the hydrazide group .
Industrial Production Methods
In industrial settings, the production of 4-Bromo-3-fluorobenzenesulfonohydrazide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-fluorobenzenesulfonohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups.
Substitution: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other derivatives .
Applications De Recherche Scientifique
4-Bromo-3-fluorobenzenesulfonohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 4-Bromo-3-fluorobenzenesulfonohydrazide exerts its effects involves interactions with specific molecular targets. The sulfonohydrazide group can form strong hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine and fluorine atoms may also play a role in modulating the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-3-fluorobenzaldehyde
- 4-Bromo-3-fluorobenzotrifluoride
- 4-Bromo-3-fluorobenzene
Uniqueness
4-Bromo-3-fluorobenzenesulfonohydrazide is unique due to the presence of both bromine and fluorine atoms on the benzene ring, combined with the sulfonohydrazide group. This combination of functional groups imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C6H6BrFN2O2S |
|---|---|
Poids moléculaire |
269.09 g/mol |
Nom IUPAC |
4-bromo-3-fluorobenzenesulfonohydrazide |
InChI |
InChI=1S/C6H6BrFN2O2S/c7-5-2-1-4(3-6(5)8)13(11,12)10-9/h1-3,10H,9H2 |
Clé InChI |
RYHVTHQVSXMIGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)NN)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine](/img/structure/B13661904.png)




![(3-Exo)-benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13661933.png)


![2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B13661944.png)




